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Compound of Interest

Compound Name: (R)-(+)-Propylene carbonate

Cat. No.: B016679

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and
infrared (IR) spectroscopic data for (R)-(+)-propylene carbonate. Detailed experimental
protocols, quantitative data organized for clarity, and a visualization of the analytical workflow
are presented to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
(R)-(+)-propylene carbonate. Both *H and 3C NMR provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively.

'H NMR Spectroscopic Data

The 'H NMR spectrum of (R)-(+)-propylene carbonate in deuterated chloroform (CDCls)
exhibits distinct signals corresponding to the methyl (CHs), methylene (CHz), and methine (CH)
protons. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCls
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Chemical Shift (5, o Coupling Constant
Protons Multiplicity
ppm) (3, Hz)
CHs ~1.50 Doublet ~6.3
J(Ha, Hb) = 8.5, J(Ha,
CHz (Ha) ~4.04 Doublet of Doublets
Hc)=5.9
J(Hb, Ha) = 8.5, J(Hb,
CHz (Hb) ~4.56 Doublet of Doublets
Hc) = 8.2
CH ~4.85 Multiplet

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

experimental conditions.

13C NMR Spectroscopic Data

The proton-decoupled 13C NMR spectrum of (R)-(+)-propylene carbonate in CDCls shows four
distinct signals, one for each unique carbon atom in the molecule.

Table 2: 13C NMR Spectroscopic Data for (R)-(+)-Propylene Carbonate in CDCI3[1]

Carbon Atom Chemical Shift (6, ppm)
CHs ~19.4

CH ~67.5

CH2 ~74.9

C=0 ~155.5

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in (R)-(+)-propylene carbonate
by measuring the absorption of infrared radiation at specific vibrational frequencies.

IR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.researchgate.net/figure/Figure-S4-1-H-NMR-spectrum-in-CDCl-3-of-isolated-propylene-carbonate-from-the_fig4_275056462
https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl
(C=0) stretching vibration, a hallmark of the cyclic carbonate structure. Other significant
absorptions are attributed to C-H and C-O stretching and bending vibrations.[2]

Table 3: IR Spectroscopic Data for (R)-(+)-Propylene Carbonate

Vibrational Frequency (cm~?) Assighment

~2990 C-H stretch (CHs, asymmetric)
~2930 C-H stretch (CHz, asymmetric)
~1795 C=0 stretch (carbonyl)[2][3]
~1480, 1400 CHz scissoring, CHs deformation
~1180, 1080, 1050 C-O stretch

~780 Ring deformation

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and IR spectroscopic
data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of (R)-(+)-propylene carbonate (typically 5-10 mg) is dissolved
in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard (O ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

o Spectrometer: A high-resolution NMR spectrometer, such as a Bruker Avance 500 MHz
instrument.

e 1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width
covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5
seconds.
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e 13C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines
for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
necessary.

FT-IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like (R)-(+)-propylene carbonate, the Attenuated
Total Reflectance (ATR) technique is commonly employed. A small drop of the neat liquid is
placed directly onto the ATR crystal (e.g., diamond).

Instrumentation and Data Acquisition:
e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
o Measurement Mode: Attenuated Total Reflectance (ATR).
e Procedure:
o A background spectrum of the clean, empty ATR crystal is recorded.

o A small drop of the (R)-(+)-propylene carbonate sample is placed on the crystal, ensuring
full coverage.

o The sample spectrum is recorded. The final spectrum is presented in terms of
transmittance or absorbance versus wavenumber (cm~1). Typically, multiple scans are co-
added to improve the signal-to-noise ratio.

Workflow Visualization

The logical flow of spectroscopic analysis for (R)-(+)-propylene carbonate is depicted in the
following diagram.
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Spectroscopic Analysis of (R)-(+)-Propylene Carbonate
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Spectroscopic analysis workflow for (R)-(+)-propylene carbonate.

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b016679?utm_src=pdf-body-img
https://www.benchchem.com/product/b016679?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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